4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14819109
InChI: InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-12(14)17-15(19)11-8-7-10(16)9-13(11)18(20)21/h3-9H,2H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C15H13ClN2O4
Molecular Weight: 320.73 g/mol

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC14819109

Molecular Formula: C15H13ClN2O4

Molecular Weight: 320.73 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide -

Specification

Molecular Formula C15H13ClN2O4
Molecular Weight 320.73 g/mol
IUPAC Name 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide
Standard InChI InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-12(14)17-15(19)11-8-7-10(16)9-13(11)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Standard InChI Key YSHCIOPMFJYFEF-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide (CAS RN: 328258-54-4) has the molecular formula C₁₅H₁₃ClN₂O₄ and a molecular weight of 320.73 g/mol . Its IUPAC name reflects the substitution pattern: the benzamide core features a chlorine atom at position 4, a nitro group at position 2, and an N-linked 2-ethoxyphenyl substituent.

Stereoelectronic Properties

The SMILES notation (O=C(NC=1C=CC=CC1OCC)C2=CC(N(=O)=O)=C(Cl)C=C2) delineates the planar aromatic systems and substituent orientations . The nitro group at position 2 introduces strong electron-withdrawing effects, polarizing the benzene ring and influencing reactivity. The ethoxy group on the phenyl ring contributes steric bulk and moderate electron-donating resonance effects.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₃ClN₂O₄
Molecular Weight320.73 g/mol
LogP (Predicted)3.2–3.5 (Moderate lipophilicity)
Topological Polar Surface Area58.56 Ų

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis protocol for 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide is documented in the provided sources, analogous benzamide derivatives are typically synthesized via acyl chloride intermediates. For example, 2-chloro-4-nitrobenzoic acid derivatives are reacted with amines in the presence of coupling agents like thionyl chloride . A plausible route involves:

  • Nitration of 4-chlorobenzoic acid to introduce the nitro group.

  • Conversion to the acyl chloride using thionyl chloride.

  • Amidation with 2-ethoxyaniline in a polar aprotic solvent (e.g., DMF or THF) .

Spectroscopic Characterization

Data from related benzamides suggest key spectral features:

  • IR Spectroscopy: Stretching vibrations for the amide carbonyl (∼1680 cm⁻¹), nitro group (asymmetric: ∼1520 cm⁻¹; symmetric: ∼1350 cm⁻¹), and aromatic C-Cl (∼750 cm⁻¹) .

  • ¹H NMR: A singlet for the amide NH proton (δ 10.1–10.8 ppm), aromatic protons (δ 7.2–8.5 ppm), and ethoxy methylene protons (δ 1.3–1.5 ppm for CH₃; δ 3.9–4.1 ppm for OCH₂) .

  • ¹³C NMR: Carbonyl carbon (δ ∼165 ppm), nitro-substituted aromatic carbons (δ ∼145 ppm), and ethoxy carbons (δ ∼63 ppm for OCH₂; δ ∼15 ppm for CH₃) .

Comparative Analysis with Structural Analogs

Role of Substituent Positioning

Shifting the nitro group from position 2 to 3 (as in CAS RN 328258-54-4) alters electronic distribution and biological activity. For example, 3-nitro analogs show reduced α-glucosidase inhibition compared to 2-nitro derivatives due to weaker enzyme active-site interactions .

Ethoxy vs. Methoxy Substitutions

Replacing the ethoxy group with methoxy in related compounds decreases lipophilicity (ΔLogP ≈ -0.3) but improves aqueous solubility, highlighting a trade-off between bioavailability and potency .

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